Thrombin Inhibition: D-Diphenylalanine Pseudopeptide Outperforms D-Phe Analog by ~7-Fold
In a series of ketomethylene pseudopeptide thrombin inhibitors of the general structure Aa-Pro-Arg-ψ(COCH2)-Gly-pip, the analog bearing D-diphenylalanine (D-Dpa) at the P3 position (compound 1a) exhibited a Ki of 0.2 µM against thrombin and doubled thrombin clotting time at only 3× the Ki concentration. These values are approximately 7-fold superior to those of the corresponding D-Phe-containing analog [1]. Furthermore, compound 1a showed poor inhibitory activity against plasmin, factor Xa, urokinase, and kallikrein, indicating selectivity for thrombin, and caused no observable side effects (blood pressure change or platelet accumulation in lungs) at a dose of 1 mg/kg in rabbit in vivo testing [1]. The Boc-protected D-diphenylalanine serves as the key synthetic precursor for accessing this pharmacophore.
| Evidence Dimension | Thrombin inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.2 µM (D-Dpa-containing pseudopeptide 1a) |
| Comparator Or Baseline | Ki ≈ 1.4 µM (D-Phe-containing pseudopeptide analog) |
| Quantified Difference | ~7-fold improvement in Ki (0.2 vs. ~1.4 µM) |
| Conditions | Enzymatic assay of thrombin inhibition; clotting time assay; rabbit in vivo model (1 mg/kg dose) |
Why This Matters
This head-to-head SAR data directly demonstrates that the diphenylalanine side chain provides a quantitatively superior fit to the thrombin S3 apolar binding site compared to the canonical phenylalanine side chain, making this scaffold the rational choice for anticoagulant lead optimization programs.
- [1] Cheng L, Goodwin CA, Scully MF, Kakkar VV, Claeson G. Synthesis and biological activity of ketomethylene pseudopeptide analogs as thrombin inhibitors. Journal of Medicinal Chemistry, 1992, 35(18), 3364–3369. View Source
